molecular formula C19H22N2O2 B12856165 2,2'-((Pentane-2,3-diylbis(azanylylidene))bis(methanylylidene))diphenol

2,2'-((Pentane-2,3-diylbis(azanylylidene))bis(methanylylidene))diphenol

Katalognummer: B12856165
Molekulargewicht: 310.4 g/mol
InChI-Schlüssel: OSXSPUMJAIXZEO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2’-((Pentane-2,3-diylbis(azanylylidene))bis(methanylylidene))diphenol is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pentane backbone with azanylylidene and methanylylidene groups, which contribute to its distinctive chemical behavior.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-((Pentane-2,3-diylbis(azanylylidene))bis(methanylylidene))diphenol typically involves the condensation of appropriate aldehydes and amines under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification steps, such as recrystallization or chromatography, are employed to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2,2’-((Pentane-2,3-diylbis(azanylylidene))bis(methanylylidene))diphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, alkylating agents, and other substituents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2,2’-((Pentane-2,3-diylbis(azanylylidene))bis(methanylylidene))diphenol has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Wirkmechanismus

The mechanism of action of 2,2’-((Pentane-2,3-diylbis(azanylylidene))bis(methanylylidene))diphenol involves its interaction with specific molecular targets and pathways. The compound’s azanylylidene and methanylylidene groups play a crucial role in its binding affinity and reactivity. These interactions can modulate various biochemical processes, leading to the observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,2’-((Propane-1,3-diylbis(azanylylidene))bis(methanylylidene))diphenol
  • 2,2’-((Cyclohexane-1,2-diylbis(azanylylidene))bis(methanylylidene))diphenol
  • 2,2’-((Ethane-1,2-diylbis(azanylylidene))bis(methanylylidene))diphenol

Uniqueness

2,2’-((Pentane-2,3-diylbis(azanylylidene))bis(methanylylidene))diphenol stands out due to its specific pentane backbone, which imparts unique steric and electronic properties

Eigenschaften

Molekularformel

C19H22N2O2

Molekulargewicht

310.4 g/mol

IUPAC-Name

2-[3-[(2-hydroxyphenyl)methylideneamino]pentan-2-yliminomethyl]phenol

InChI

InChI=1S/C19H22N2O2/c1-3-17(21-13-16-9-5-7-11-19(16)23)14(2)20-12-15-8-4-6-10-18(15)22/h4-14,17,22-23H,3H2,1-2H3

InChI-Schlüssel

OSXSPUMJAIXZEO-UHFFFAOYSA-N

Kanonische SMILES

CCC(C(C)N=CC1=CC=CC=C1O)N=CC2=CC=CC=C2O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.